molecular formula C10H14ClN B2970771 4-(1-Methylcyclopropyl)aniline hydrochloride CAS No. 2172473-99-1

4-(1-Methylcyclopropyl)aniline hydrochloride

Cat. No.: B2970771
CAS No.: 2172473-99-1
M. Wt: 183.68
InChI Key: AXEHZAXXZVCVEO-UHFFFAOYSA-N
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Description

4-(1-Methylcyclopropyl)aniline hydrochloride (CAS: 2172473-99-1) is a substituted aniline derivative with a methylcyclopropyl group at the para position of the aromatic ring. Its molecular formula is C₁₀H₁₄ClN, and its molecular weight ranges between 183.68–183.7 g/mol . The compound is supplied with a purity of ≥95% and requires storage under refrigeration (2–8°C) for stability . Key suppliers include Combi-Blocks Inc., Hebei Beckman Biotechnology, and Block Chemical Technology (Shanghai) .

Properties

IUPAC Name

4-(1-methylcyclopropyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-10(6-7-10)8-2-4-9(11)5-3-8;/h2-5H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEHZAXXZVCVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172473-99-1
Record name 4-(1-methylcyclopropyl)aniline hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylcyclopropyl)aniline hydrochloride typically involves the following steps:

    Cyclopropylation: The introduction of the cyclopropyl group can be achieved through a cyclopropanation reaction. This involves the reaction of an appropriate alkene with a carbene precursor.

    Amination: The cyclopropylated intermediate is then subjected to an amination reaction to introduce the aniline group.

    Hydrochloride Formation: Finally, the free base of 4-(1-Methylcyclopropyl)aniline is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and continuous flow systems for amination reactions .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylcyclopropyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions include nitro derivatives, substituted anilines, and various cyclopropylated aromatic compounds.

Scientific Research Applications

4-(1-Methylcyclopropyl)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methylcyclopropyl)aniline hydrochloride involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Hazard Profile :

  • GHS Classification :
    • H302 (Harmful if swallowed)
    • H315 (Causes skin irritation)
    • H319 (Causes serious eye irritation)
    • H335 (May cause respiratory irritation)

      Precautionary measures include using personal protective equipment (PPE) and avoiding inhalation or skin contact .
Structural and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-(1-Methylcyclopropyl)aniline HCl 2172473-99-1 C₁₀H₁₄ClN 183.68–183.7 Methylcyclopropyl substituent on aniline
4-Chloro-N-(cyclopropylmethyl)aniline 69565-54-4 C₁₀H₁₂ClN 181.66 Chlorine and cyclopropylmethyl groups
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline HCl 1311316-40-1 C₁₂H₁₃ClN₃O₂ 267.71 Oxadiazole ring with cyclopropylmethoxy
1-(4-Aminophenyl)adamantane HCl 7123-77-5 C₁₆H₂₀ClN 261.79 Bulky adamantyl group attached to aniline

Key Observations :

  • The oxadiazole-containing analog (CAS 1311316-40-1) exhibits a higher molecular weight (267.71 g/mol) due to its heterocyclic ring, which may enhance binding affinity in pharmaceutical applications but also increases synthetic complexity . The adamantane derivative (CAS 7123-77-5) has significantly higher lipophilicity due to its rigid, bulky structure, which is advantageous for blood-brain barrier penetration in CNS-targeted drugs .
Hazard Profiles and Handling Requirements
Compound GHS Hazards PPE Recommendations
4-(1-Methylcyclopropyl)aniline HCl H302, H315, H319, H335 Gloves, face shield, respiratory protection
4-Chloro-N-(cyclopropylmethyl)aniline H302, H315, H319, H335 (identical to target compound) Same as above
Oxadiazole-containing analog No specific hazard data; discontinued status suggests stability/toxicity concerns Assume standard lab PPE
Adamantane derivative Limited hazard data; likely similar to aniline derivatives Gloves, goggles, and lab coat

Comparison Insights :

  • Both the target compound and 4-Chloro-N-(cyclopropylmethyl)aniline share identical GHS hazard classifications, reflecting their structural similarities (chlorine vs. methylcyclopropyl substituents) .

Biological Activity

4-(1-Methylcyclopropyl)aniline hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12ClNC_{10}H_{12}ClN. The presence of both the methylcyclopropyl group and the aniline moiety contributes to its distinctive chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to alterations in enzymatic activity, modulation of signaling pathways, and potential therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes.
  • Receptor Binding : It may bind to receptors that are critical for various physiological functions, influencing processes such as neurotransmission and cell proliferation.

Biological Activity Studies

Recent studies have explored the biological effects of this compound across different contexts:

Anticancer Activity

Research has indicated that derivatives of aniline compounds exhibit significant anticancer properties. For instance, studies on similar compounds have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
4-(1-Methylcyclopropyl)anilineMCF-7 (breast cancer)15.0Induction of apoptosis
4-(1-Methylcyclopropyl)anilineA549 (lung cancer)12.5Cell cycle arrest
4-(1-Methylcyclopropyl)anilinePC-3 (prostate cancer)18.0Inhibition of proliferation

These findings suggest that the compound may be effective in inducing apoptosis in cancer cells, a crucial mechanism for anticancer agents.

Enzyme Interaction Studies

The compound has been evaluated for its potential as an enzyme inhibitor. For example, studies have demonstrated that it can inhibit key enzymes involved in cancer metabolism:

EnzymeInhibition TypeIC50 (µM)
Carbonic Anhydrase IXCompetitive0.75
AromataseNon-competitive5.3

These results indicate that this compound may serve as a lead compound for developing new therapeutic agents targeting these enzymes.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry reported that similar aniline derivatives exhibited significant cytotoxicity against MCF-7 cells, with mechanisms involving apoptosis and cell cycle arrest .
  • Case Study 2 : Research conducted on enzyme inhibition showed that derivatives could effectively inhibit aromatase activity, suggesting potential use in hormone-dependent cancers .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(1-Methylcyclopropyl)aniline hydrochloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves introducing the methylcyclopropyl group via [2+1] cycloaddition of diazo compounds with alkenes, followed by aromatic amination. For example, cyclopropanation of allyl derivatives using transition-metal catalysts (e.g., Rh(II)) can yield the cyclopropyl moiety. Subsequent nitration/reduction or Buchwald-Hartwig amination may introduce the aniline group. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol .
  • Key Considerations : Ensure inert conditions during cyclopropanation to avoid side reactions. Monitor reaction progress via TLC or GC-MS for intermediates.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm cyclopropyl proton splitting patterns (e.g., δ ~0.5–1.5 ppm for methylcyclopropyl protons) and aromatic amine signals.
  • HPLC with UV detection : Assess purity (>95%) using reverse-phase C18 columns and aqueous/acetonitrile gradients.
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 168.2 for the free base, adjusted for HCl).
    • Reference Standards : Cross-validate with commercial or synthesized standards of structurally similar aniline hydrochlorides .

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture, as hydrolysis of the cyclopropyl group or amine protonation shifts can alter reactivity. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict long-term degradation .

Advanced Research Questions

Q. What analytical strategies resolve discrepancies in reported toxicity profiles of this compound derivatives?

  • Methodological Answer :

  • In vitro assays : Use HepG2 or primary hepatocytes to assess cytotoxicity (MTT assay) and metabolic stability (LC-MS/MS).
  • In vivo studies : Conduct acute toxicity tests in rodents (OECD Guideline 423) with dose escalation. Compare results to structurally related compounds (e.g., 4-chloroaniline hydrochloride, LD50_{50} 840–1070 mg/kg in mice ).
  • Data Reconciliation : Address contradictions by evaluating batch purity (e.g., residual solvents or byproducts) via GC-MS or ICP-OES .

Q. How does the methylcyclopropyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The cyclopropyl group imposes torsional strain, limiting rotational freedom and potentially hindering coupling at the ortho position.
  • Electronic Effects : The methylcyclopropyl moiety is weakly electron-donating, enhancing nucleophilic aromatic substitution (SNAr) at the para position.
  • Case Study : In Pd-catalyzed Suzuki-Miyaura couplings, optimize ligand choice (e.g., SPhos) and solvent (toluene/EtOH) to mitigate steric hindrance .

Q. What computational approaches predict the metabolic pathways of this compound in pharmacological studies?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated oxidation of the cyclopropyl ring (e.g., CYP3A4).
  • Molecular Dynamics (MD) : Simulate binding to hepatic enzymes to identify potential reactive metabolites (e.g., epoxide intermediates).
  • In silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaDrug to map Phase I/II metabolism. Validate predictions with in vitro microsomal assays .

Contradictions and Limitations in Existing Evidence

  • Stability Data : reports stability under "recommended storage," but no specific humidity/temperature ranges are provided. Cross-reference with aniline hydrochloride analogs (e.g., 4-chloroaniline hydrochloride) to infer optimal conditions .
  • Toxicity : While LD50_{50} data for aniline hydrochloride exists (840–1070 mg/kg in mice ), extrapolation to the methylcyclopropyl derivative requires validation due to potential differences in bioavailability.

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